molecular formula C13H19N3 B11888507 N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine

N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B11888507
M. Wt: 217.31 g/mol
InChI Key: NEVUAVXDMNFADY-UHFFFAOYSA-N
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Description

N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of the triethylamine group at the nitrogen atoms enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine is unique due to its specific triethylamine substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N,N,2-triethylpyrazolo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C13H19N3/c1-4-11-13(15(5-2)6-3)12-9-7-8-10-16(12)14-11/h7-10H,4-6H2,1-3H3

InChI Key

NEVUAVXDMNFADY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=C1N(CC)CC

Origin of Product

United States

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